4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
Description
4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
Molecular Formula |
C23H24N6O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
InChI |
InChI=1S/C23H24N6O2/c1-17-15-29-21(25-17)6-7-22(26-29)31-16-18-8-12-27(13-9-18)23(30)19-4-2-5-20(14-19)28-11-3-10-24-28/h2-7,10-11,14-15,18H,8-9,12-13,16H2,1H3 |
InChI Key |
MCLQOXDSAOENLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the 2-methylimidazo[1,2-b]pyridazin-6-yl moiety: This can be achieved through a series of condensation reactions involving appropriate starting materials.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.
Introduction of the pyrazolyl group: This is typically done through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory and analgesic effects.
Piperidine derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
What sets 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine apart is its unique combination of these heterocyclic structures, which may confer a distinct set of biological activities and chemical properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
